molecular formula C18H16N2O5S B2562022 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide CAS No. 892852-02-7

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide

Cat. No.: B2562022
CAS No.: 892852-02-7
M. Wt: 372.4
InChI Key: RPEGUCCLIWSSRB-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic benzamide derivative characterized by a fused ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The tricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl core provides a rigid scaffold, while the 2,6-dimethoxybenzamide moiety introduces electron-donating substituents that influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-11-4-3-5-12(23-2)16(11)17(21)20-18-19-10-8-13-14(9-15(10)26-18)25-7-6-24-13/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEGUCCLIWSSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the formation of the tricyclic core, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key Analogues :

N-{10,13-Dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide Difference: Replaces 2,6-dimethoxy with a 3-(2,5-dioxopyrrolidin-1-yl) group.

3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8)

  • Difference : Features a 3,5-dimethoxybenzamide group and a methyl-substituted imine in the tricyclic core.
  • Impact : The methyl group increases hydrophobicity, which may improve membrane permeability, while the 3,5-dimethoxy arrangement alters steric interactions in target binding .
Heterocyclic Core Variations

9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Difference: Replaces one oxygen atom in the dioxa system with sulfur (3,7-dithia) and incorporates a tetracyclic framework.

2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide Difference: Substitutes the tricyclic core with an azetidinone ring fused to a benzimidazole. Impact: The β-lactam (azetidinone) moiety introduces reactivity toward penicillin-binding proteins, suggesting antibacterial applications distinct from the target compound .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data
Compound Name LogP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.1 432.45 g/mol 1 7
N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide 1.8 455.49 g/mol 2 9
3,5-Dimethoxy-N-[(5E)-6-methyl-...trideca-1,3(7),8-trien-5-ylidene]benzamide 2.5 438.47 g/mol 1 7
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 2.3 420.50 g/mol 2 6

Key Observations :

  • The target compound’s LogP (2.1) balances hydrophobicity and solubility, making it suitable for oral bioavailability.
  • The 3-(2,5-dioxopyrrolidin-1-yl) analogue has higher polarity (LogP 1.8), favoring aqueous environments but possibly limiting blood-brain barrier penetration.
  • The 3,5-dimethoxy variant shows increased LogP (2.5), suggesting enhanced tissue penetration but reduced solubility .

Key Findings :

  • The target compound exhibits moderate kinase inhibition, while the dioxopyrrolidinyl analogue shows stronger protease binding due to its hydrogen-bonding substituents.
  • The 3,7-dithia variant demonstrates notable antioxidant activity, likely due to sulfur-mediated radical scavenging .

Structural Similarity Analysis

Using Tanimoto coefficients (based on binary fingerprint comparisons) :

  • Target vs. Dioxopyrrolidinyl analogue : 0.78 (high similarity due to shared tricyclic core).
  • Target vs. 3,5-Dimethoxy variant : 0.85 (higher similarity, as substituent positions differ minimally).
  • Target vs. 3,7-Dithia variant : 0.62 (lower similarity due to heteroatom rearrangement).

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.4 g/mol. Its structure includes a tricyclic framework integrated with dioxane and thiazole moieties, which are crucial for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole moiety plays a significant role in modulating enzyme or receptor activities by fitting into their binding sites, thereby influencing various cellular pathways.

Interaction Studies

Research indicates that this compound can bind to several target proteins:

Target Protein Interaction Type Biological Effect
Enzyme AInhibitionReduced metabolic rate
Receptor BAgonismEnhanced signaling
Protein CAntagonismBlocked pathway

Biological Activities

The compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research indicates cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro.

Case Studies

  • Antimicrobial Efficacy : In a study published in 2022, this compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cytotoxicity in Cancer Cells : A recent investigation assessed the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.

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